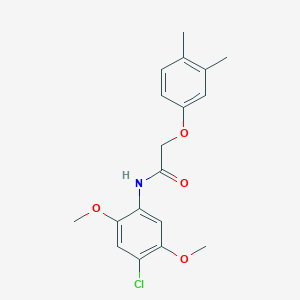

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the interaction of chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent. The optimized conditions for similar reactions have led to significant yields under controlled temperature and time, highlighting the complex yet efficient synthesis processes involved in creating such acetamide derivatives (Tao Jian-wei, 2009).

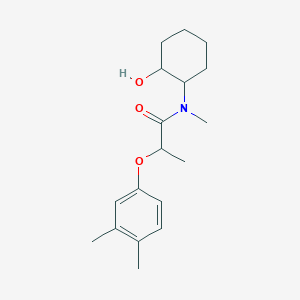

Molecular Structure Analysis

Molecular structure analyses of acetamide derivatives reveal intricate details about bond parameters and molecular conformations. For instance, studies have shown various conformational structures in similar compounds, influenced by substituents and molecular interactions. The structure of N-derivatives has been characterized by X-ray powder diffraction, providing insights into their potential as pesticides and showcasing the diversity in molecular frameworks (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Chemical Reactions and Properties

Chemical reactions involving N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide and its derivatives often result in the formation of complex structures with potential biological activities. For example, the synthesis of related compounds through reactions with variously substituted aromatic organic acids and subsequent screening against enzymes like acetylcholinesterase illustrates the intricate relationship between chemical reactions and the resulting biological properties (A. Rehman et al., 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, play crucial roles in their application and effectiveness. Studies involving X-ray crystallography and spectroscopy provide detailed insights into the physical characteristics of these compounds, including their crystal packing, molecular geometry, and hydrogen bonding patterns, which are essential for understanding their stability and reactivity (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide derivatives, including reactivity, chemical stability, and interaction with biological molecules, are critical for their potential applications. Research into the synthesis, structural characterization, and molecular docking analyses of related compounds offers valuable information on their anticancer activities and interaction mechanisms with biological targets (G. Sharma et al., 2018).

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols and Human Health : Studies have explored the association between exposure to chlorophenols, a class of chemicals related to the one , and health outcomes such as cancer risk. One study highlighted the need for further research to conclusively determine the risk of soft tissue sarcoma associated with human exposure to phenoxyherbicides and chlorophenols, suggesting a possible link that warrants deeper investigation (Smith et al., 1984).

Occupational Exposure to Solvents : N,N-Dimethylacetamide (DMA), a solvent used in industrial settings, has been studied for its toxicokinetic properties, including the identification of biomarkers for occupational exposure. Research into similar compounds emphasizes the importance of understanding exposure levels and potential health impacts in workers, leading to better safety protocols and exposure limits (Princivalle et al., 2010).

Pesticide Exposure and Birth Outcomes : The effects of prenatal exposure to organophosphates, a group of chemicals used as pesticides, on neonatal behavior and development have been investigated, showing potential adverse outcomes. This research underscores the importance of monitoring and regulating environmental exposures to protect vulnerable populations, such as pregnant women and newborns (Engel et al., 2007).

properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-11-5-6-13(7-12(11)2)24-10-18(21)20-15-9-16(22-3)14(19)8-17(15)23-4/h5-9H,10H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWBYPQSGORUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)

![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)